8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound that features a bicyclic structure with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with an intermediate compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyrazole moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the bicyclic core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-(2-(1H-imidazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol
- (1R,5S)-8-(2-(1H-triazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol
- (1R,5S)-8-(2-(1H-tetrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness
What sets 8-[2-(1H-pyrazol-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-ol apart from similar compounds is its specific structural configuration and the presence of the pyrazole moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(2-pyrazol-1-ylethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-8-10-2-3-11(9-12)15(10)7-6-14-5-1-4-13-14/h1,4-5,10-12,16H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANMEPBNQLJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCN3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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